molecular formula C11H8F3NO2 B12091198 Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate

Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate

Cat. No.: B12091198
M. Wt: 243.18 g/mol
InChI Key: CEXIWDODWSAVPF-UHFFFAOYSA-N
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Description

Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is a compound that belongs to the indole family, which is known for its wide range of biological activities. The trifluoromethyl group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable entity in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na, which selectively introduces the trifluoromethyl group at the C2 position . This method is advantageous due to its use of cheap, low-toxic reagents and mild reaction conditions.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar oxidative trifluoromethylation techniques. The scalability of these methods ensures the efficient production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can produce a range of functionalized indoles .

Scientific Research Applications

Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate has numerous scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and stability. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in various physiological effects .

Comparison with Similar Compounds

  • Methyl 2-(methyl)-1h-indole-3-carboxylate
  • Methyl 2-(fluoromethyl)-1h-indole-3-carboxylate
  • Methyl 2-(chloromethyl)-1h-indole-3-carboxylate

Comparison: Methyl 2-(trifluoromethyl)-1h-indole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which significantly enhances its stability, lipophilicity, and bioavailability compared to its analogs. This makes it more effective in various applications, particularly in pharmaceuticals and materials science .

Properties

Molecular Formula

C11H8F3NO2

Molecular Weight

243.18 g/mol

IUPAC Name

methyl 2-(trifluoromethyl)-1H-indole-3-carboxylate

InChI

InChI=1S/C11H8F3NO2/c1-17-10(16)8-6-4-2-3-5-7(6)15-9(8)11(12,13)14/h2-5,15H,1H3

InChI Key

CEXIWDODWSAVPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC2=CC=CC=C21)C(F)(F)F

Origin of Product

United States

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